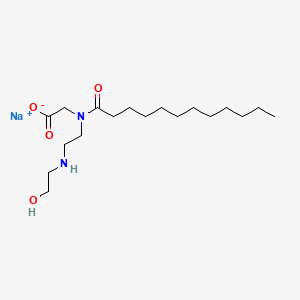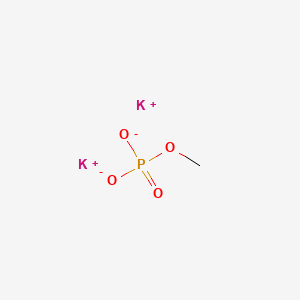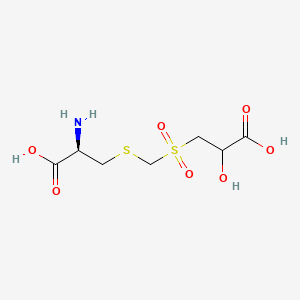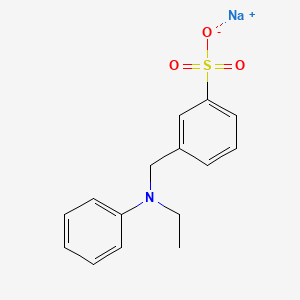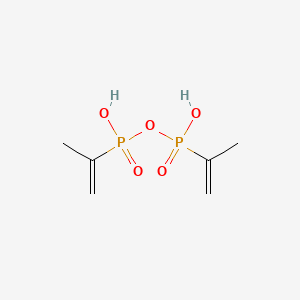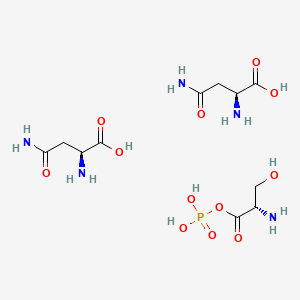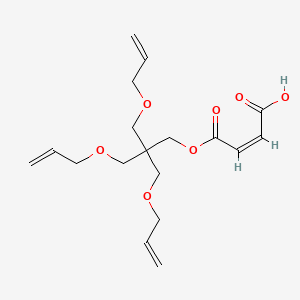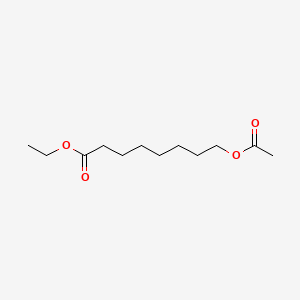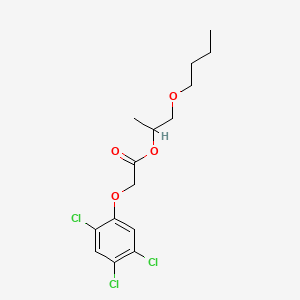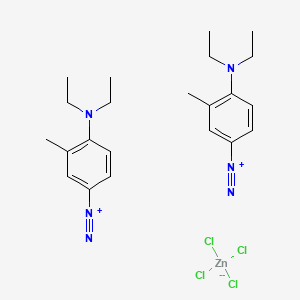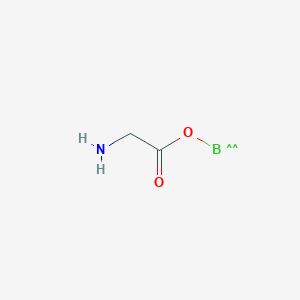
Boron glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron glycinate is a compound formed by the chelation of boron with glycine, an amino acid. This compound is known for its high bioavailability, meaning it is easily absorbed and utilized by the body. This compound is commonly used as a dietary supplement due to its potential health benefits, including support for bone health, brain function, and hormone balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boron glycinate can be synthesized by reacting boric acid with glycine under controlled conditions. The reaction typically involves dissolving boric acid in water and then adding glycine. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of reactors where boric acid and glycine are mixed and heated. The resulting product is then subjected to purification processes, such as filtration and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Boron glycinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form boron hydrides.
Substitution: This compound can participate in substitution reactions where the glycine moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands, including other amino acids, can be used in substitution reactions.
Major Products Formed
Oxidation: Boric acid and other boron-containing compounds.
Reduction: Boron hydrides.
Substitution: Compounds where glycine is replaced by other ligands.
Scientific Research Applications
Boron glycinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in cellular processes and enzyme functions.
Medicine: Investigated for its potential benefits in bone health, cognitive function, and hormone regulation.
Industry: Used in the production of dietary supplements and as an additive in various industrial processes
Mechanism of Action
Boron glycinate exerts its effects through several mechanisms:
Bone Health: Boron plays a role in osteogenesis (the formation of bones) and helps in the metabolism of calcium and magnesium.
Cognitive Function: Boron is involved in brain function and cognitive processes, potentially by influencing the activity of certain neurotransmitters.
Hormone Regulation: Boron helps regulate hormone levels, including testosterone and estrogen, by influencing the activity of enzymes involved in hormone metabolism
Comparison with Similar Compounds
Similar Compounds
Boron citrate: Another form of boron supplement where boron is chelated with citric acid.
Boron gluconate: Boron chelated with gluconic acid.
Calcium fructoborate: A complex of boron with calcium and fructose
Uniqueness of Boron Glycinate
This compound is unique due to its high bioavailability and the additional benefits provided by glycine. Glycine is known to support sleep quality and promote a sense of calm and well-being, making this compound a preferred choice for those seeking cognitive and emotional benefits in addition to the general health benefits of boron .
Properties
CAS No. |
2493271-83-1 |
|---|---|
Molecular Formula |
C2H4BNO2 |
Molecular Weight |
84.87 g/mol |
InChI |
InChI=1S/C2H4BNO2/c3-6-2(5)1-4/h1,4H2 |
InChI Key |
CCYRNWVFNUCVAI-UHFFFAOYSA-N |
Canonical SMILES |
[B]OC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



